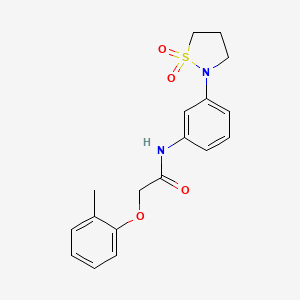

![molecular formula C20H24N6O4 B2546371 5-(2-Ethoxyethyl)-8-(4-ethoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921584-08-9](/img/structure/B2546371.png)

5-(2-Ethoxyethyl)-8-(4-ethoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-(2-Ethoxyethyl)-8-(4-ethoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its versatility in chemical reactions and its potential for various biological activities.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the reaction of various ester ethoxycarbonylhydrazones with primary amines, as seen in the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives . Another approach is the one-pot condensation of barbituric acid, 3-amino-1H-1,2,4-triazoles, and aromatic aldehydes under catalyst- and solvent-free conditions, which is an environmentally friendly method . Although the specific synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry, as well as X-ray crystallography and theoretical methods like density functional theory (DFT) . These techniques allow for the determination of molecular geometry, vibrational frequencies, and electronic properties. Theoretical calculations, such as those performed at the B3LYP/6-31G(d) level of theory, can predict the nonlinear optical properties and molecular electrostatic potentials, which are important for understanding the reactivity and interaction of the molecule with other substances .

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions, including electrophilic substitution and oxidation. For instance, the triazoledione moiety can participate in intra-inter-electrophilic substitution, although this can lead to rapid decomposition in some cases . The dienophilicity of the triazoledione moiety can be affected by steric factors, as seen in the synthesis of fluorogenic reagents for the analysis of trace levels of 1,3-dienes . Additionally, reactions with hexafluoracetone have been described, leading to the formation of spirocyclic compounds or rearrangement reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. The presence of substituents can affect the compound's solubility, melting point, and stability. Theoretical studies can provide insights into the energetic behavior of these compounds in different solvent media, which is crucial for their application in biological systems . The nonlinear optical properties of these compounds are also of interest, with some derivatives showing greater properties than urea, indicating potential applications in optical devices .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities, showcasing the utility of such compounds in developing new antimicrobial agents. These derivatives exhibit good to moderate activities against test microorganisms, highlighting the potential of 1,2,4-triazole compounds in antimicrobial research (Bektaş et al., 2007).

Chemical Synthesis Techniques

Research into 1,2,4-triazole derivatives has also included studies on their synthesis processes. For instance, the synthesis of 8,8-R,R-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones through three-component condensation demonstrates the chemical versatility and synthetic applicability of the triazole core in generating complex molecules (Shikhaliev et al., 2005).

Advanced Synthesis and Catalysis

The development of catalyst-free, regioselective synthesis methods for certain 1,2,4-triazole derivatives underscores the ongoing advances in green chemistry and the synthesis of heterocyclic compounds. Such research supports the creation of more environmentally friendly synthesis pathways (Karami et al., 2015).

Potential Anticancer Activities

Studies on 1,2,4-triazolium salts, derived from similar triazole compounds, have revealed significant anticancer activities against various cancer cell lines, suggesting the importance of triazole derivatives in the search for new anticancer agents (Shrestha & Chang, 2013).

properties

IUPAC Name |

5-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O4/c1-5-29-12-11-25-15-17(23(3)20(28)24(4)18(15)27)26-16(21-22-19(25)26)13-7-9-14(10-8-13)30-6-2/h7-10H,5-6,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKSTFUTJWJLNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2546291.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2546294.png)

![5-methyl-N,1-bis[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2546296.png)

![1-Butyl-2-[(4-methylphenoxy)methyl]benzimidazole](/img/structure/B2546297.png)

![(2E)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B2546298.png)

![Methyl 3-[(2-amino-2-oxoethyl)(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2546300.png)

![2-ethoxy-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2546308.png)

![{[3-(Ethoxycarbonyl)-4-(2-methylpropyl)thiophen-2-yl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2546311.png)